molecular formula C22H18FN5O3 B6479796 8-(4-ethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 919032-16-9

8-(4-ethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No. B6479796
CAS RN: 919032-16-9
M. Wt: 419.4 g/mol
InChI Key: ZUPMBMMMBDETHN-UHFFFAOYSA-N
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Description

This compound is a purine derivative, which is a type of nitrogen-containing heterocycle. Purines are fundamental to life, as they form part of DNA and RNA, and also participate in cellular energy transfer and protein synthesis. The compound also contains ethoxyphenyl and fluorophenyl groups, which suggests it may have unique properties due to these substituents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine core, with the ethoxyphenyl and fluorophenyl groups attached at the 8 and 7 positions, respectively. The 1-methyl group would also be attached to the purine core .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the purine core and the substituent groups. For example, the ethoxy group might undergo reactions involving the breaking of the ether bond, while the fluorophenyl group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituent groups. For example, the presence of the ethoxy group might increase its solubility in organic solvents, while the fluorophenyl group might influence its acidity or basicity .

Future Directions

Future research on this compound could involve exploring its potential biological activity, given the importance of purines in biological systems. It might also be interesting to investigate how the ethoxyphenyl and fluorophenyl groups influence its properties and reactivity .

properties

IUPAC Name

6-(4-ethoxyphenyl)-7-(4-fluorophenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O3/c1-3-31-16-10-8-15(9-11-16)28-17(13-4-6-14(23)7-5-13)12-27-18-19(24-21(27)28)26(2)22(30)25-20(18)29/h4-12H,3H2,1-2H3,(H,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPMBMMMBDETHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-ethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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